molecular formula C16H15NO B12610765 4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine CAS No. 918871-68-8

4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine

Cat. No.: B12610765
CAS No.: 918871-68-8
M. Wt: 237.30 g/mol
InChI Key: GOBBUOOSYQTKTH-UHFFFAOYSA-N
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Description

4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine is an organic compound that features a biphenyl group connected to a but-2-yn-1-amine moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine typically involves the coupling of a biphenyl derivative with a but-2-yn-1-amine precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to form the biphenyl ether linkage . The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of substituted amines

Scientific Research Applications

4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine is unique due to its combination of a biphenyl group with a but-2-yn-1-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918871-68-8

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

4-(4-phenylphenoxy)but-2-yn-1-amine

InChI

InChI=1S/C16H15NO/c17-12-4-5-13-18-16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,12-13,17H2

InChI Key

GOBBUOOSYQTKTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC#CCN

Origin of Product

United States

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